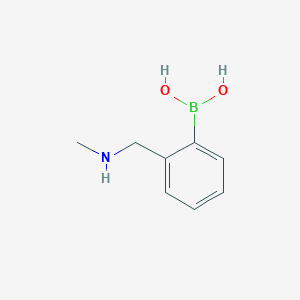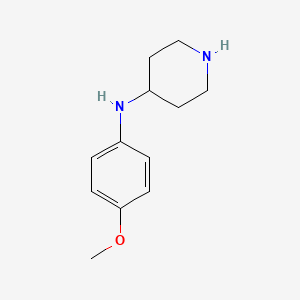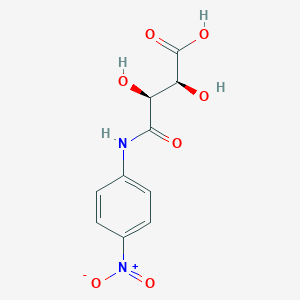
(2-((Methylamino)methyl)phenyl)boronsäure
Übersicht
Beschreibung
(2-((Methylamino)methyl)phenyl)boronic acid is an organic compound with the molecular formula C8H12BNO2 It is a boronic acid derivative that features a phenyl ring substituted with a methylamino group and a boronic acid group
Wissenschaftliche Forschungsanwendungen
(2-((Methylamino)methyl)phenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a molecular probe for detecting and quantifying biological molecules.
Medicine: Explored for its potential in drug development, particularly as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Wirkmechanismus
Target of Action
The primary target of (2-((Methylamino)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction, which is a key biochemical pathway in the formation of carbon–carbon bonds . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Pharmacokinetics
It’s known that boronic acids and their esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the pH and can be considerably accelerated at physiological pH . Therefore, these factors must be considered when using these compounds for pharmacological purposes .
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action of (2-((Methylamino)methyl)phenyl)boronic acid is influenced by environmental factors such as the pH of the environment . As mentioned earlier, the rate of hydrolysis of the compound can be considerably accelerated at physiological pH . Therefore, the pH of the environment is a key factor that influences the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
(2-((Methylamino)methyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its unique structure. The boronic acid group allows it to interact with enzymes, proteins, and other biomolecules that contain diol groups. One of the primary interactions is with serine proteases, where the boronic acid moiety forms a reversible covalent bond with the serine residue in the active site of the enzyme. This interaction can inhibit the enzyme’s activity, making (2-((Methylamino)methyl)phenyl)boronic acid a potential candidate for enzyme inhibition studies .
Cellular Effects
The effects of (2-((Methylamino)methyl)phenyl)boronic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting specific enzymes involved in these pathways. For instance, the inhibition of serine proteases can lead to altered signal transduction, affecting gene expression and cellular metabolism. Additionally, (2-((Methylamino)methyl)phenyl)boronic acid has been shown to impact cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, (2-((Methylamino)methyl)phenyl)boronic acid exerts its effects through the formation of reversible covalent bonds with biomolecules. The boronic acid group interacts with diol-containing biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. For example, the inhibition of serine proteases by (2-((Methylamino)methyl)phenyl)boronic acid can prevent the cleavage of specific substrates, thereby modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-((Methylamino)methyl)phenyl)boronic acid can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, (2-((Methylamino)methyl)phenyl)boronic acid may degrade, leading to a decrease in its inhibitory effects on enzymes. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it has been used to inhibit enzyme activity over extended periods .
Dosage Effects in Animal Models
The effects of (2-((Methylamino)methyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, (2-((Methylamino)methyl)phenyl)boronic acid may exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects outweigh its beneficial enzyme inhibitory properties .
Metabolic Pathways
(2-((Methylamino)methyl)phenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes. The compound can inhibit enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, the inhibition of serine proteases can affect the breakdown of proteins and peptides, altering the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, (2-((Methylamino)methyl)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The boronic acid group allows (2-((Methylamino)methyl)phenyl)boronic acid to bind to proteins that transport it across cell membranes, ensuring its effective distribution within the cell .
Subcellular Localization
The subcellular localization of (2-((Methylamino)methyl)phenyl)boronic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, (2-((Methylamino)methyl)phenyl)boronic acid may localize to the cytoplasm or nucleus, depending on the presence of specific targeting signals. This localization is crucial for its activity and function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-((Methylamino)methyl)phenyl)boronic acid typically involves the reaction of 2-formylbenzeneboronic acid with methylamine. The process can be summarized as follows:
Starting Material: 2-formylbenzeneboronic acid.
Reagent: Methylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for (2-((Methylamino)methyl)phenyl)boronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2-((Methylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form corresponding boronate esters.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the methylamino group, making it less versatile in certain synthetic applications.
(2-Aminophenyl)boronic acid: Contains an amino group instead of a methylamino group, which affects its reactivity and binding properties.
(2-Formylphenyl)boronic acid: Contains a formyl group, making it more reactive towards nucleophiles.
Uniqueness: (2-((Methylamino)methyl)phenyl)boronic acid is unique due to the presence of both a methylamino group and a boronic acid group on the phenyl ring. This combination allows for diverse reactivity and binding capabilities, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
[2-(methylaminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-10-6-7-4-2-3-5-8(7)9(11)12/h2-5,10-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIXFCWSLWIWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538185 | |
| Record name | {2-[(Methylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365245-83-6 | |
| Record name | {2-[(Methylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















